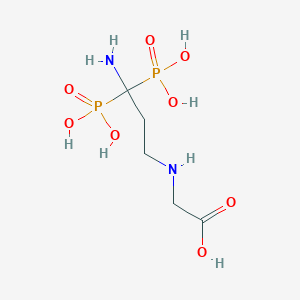
N-(3-Amino-3,3-diphosphonopropyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-3,3-diphosphonopropyl)glycine is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and contains additional functional groups that make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-3,3-diphosphonopropyl)glycine typically involves the reaction of glycine with phosphonic acid derivatives under controlled conditions. One common method includes the use of glycine and phosphorous acid in the presence of a catalyst to facilitate the reaction. The reaction conditions often require a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-3,3-diphosphonopropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The amino and phosphonic groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted glycine compounds .
Scientific Research Applications
N-(3-Amino-3,3-diphosphonopropyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.
Mechanism of Action
The mechanism by which N-(3-Amino-3,3-diphosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of glycine and phosphonic acids, such as N-(phosphonomethyl)glycine and N-(phosphonoethyl)glycine .
Uniqueness
N-(3-Amino-3,3-diphosphonopropyl)glycine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
184829-66-1 |
|---|---|
Molecular Formula |
C5H14N2O8P2 |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
2-[(3-amino-3,3-diphosphonopropyl)amino]acetic acid |
InChI |
InChI=1S/C5H14N2O8P2/c6-5(16(10,11)12,17(13,14)15)1-2-7-3-4(8)9/h7H,1-3,6H2,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
InChI Key |
CYVQNPSVZQTSSV-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
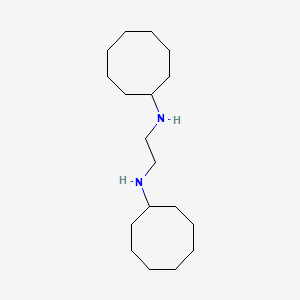
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
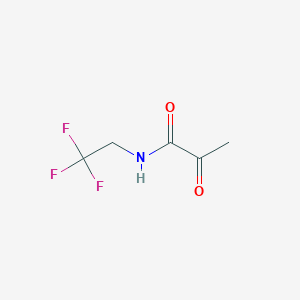

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
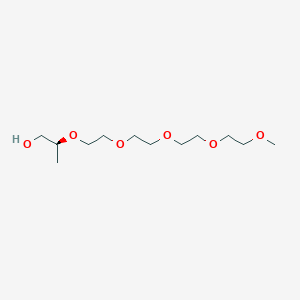
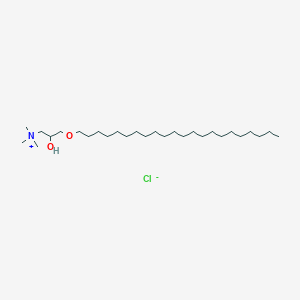
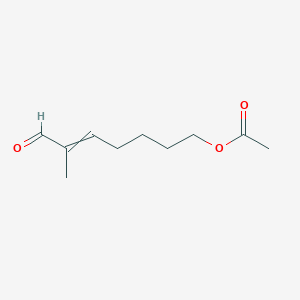
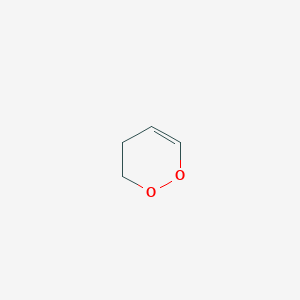
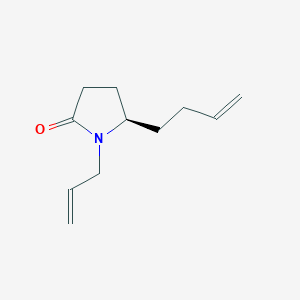
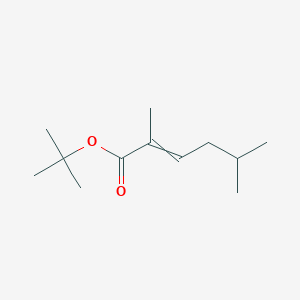

![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
